molecular formula C14H10N2O B8755651 beta-Oxo-alpha-Phenyl-3-pyridinepropanenitrile CAS No. 14578-20-2

beta-Oxo-alpha-Phenyl-3-pyridinepropanenitrile

Cat. No. B8755651
CAS RN: 14578-20-2
M. Wt: 222.24 g/mol
InChI Key: MRHMJGLJPOGNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Oxo-alpha-Phenyl-3-pyridinepropanenitrile is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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properties

CAS RN

14578-20-2

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

3-oxo-2-phenyl-3-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H10N2O/c15-9-13(11-5-2-1-3-6-11)14(17)12-7-4-8-16-10-12/h1-8,10,13H

InChI Key

MRHMJGLJPOGNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl nicotinate (10 g) and phenylacetonitrile (5.1 g) in tert-butyl alcohol (30 mL), was added potassium tert-butoxide (6.4 g), and the mixture was stirred at 100° C. for 3 h. After cooling, the resulting mixture was dissolved in water and washed with isopropyl ether. The aqueous phase was adjusted to pH 7.0 with 2 N hydrochloric acid and extracted with ethyl acetate. The extracts were washed with water, dried, and the solvent was evaporated. The crystalline residue was recrystallized from ethyl acetate-isopropyl ether to obtain the title compound (6.0 g, yield 62%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

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